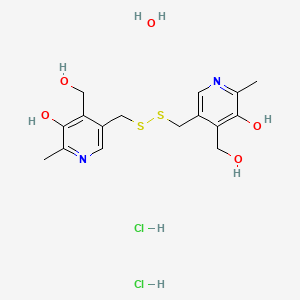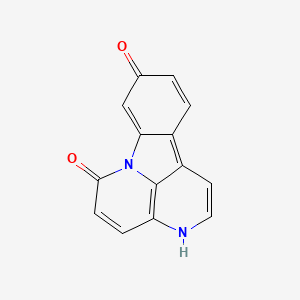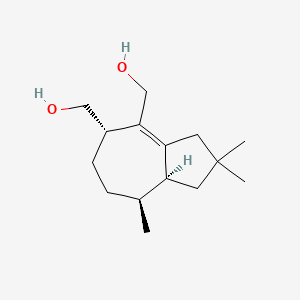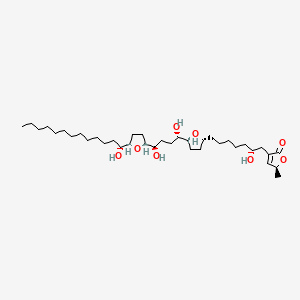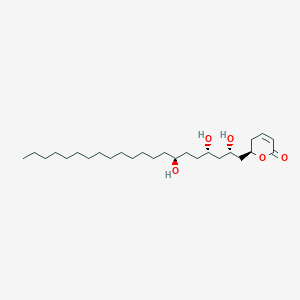
Passifloricin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Passifloricin A is a natural product found in Passiflora foetida with data available.
Scientific Research Applications
Synthesis and Structure
- Asymmetric Synthesis : Research has focused on the stereoselective synthesis of Passifloricin A, highlighting its potential in the field of synthetic organic chemistry. Notably, methods like Jacobsen epoxidation and Grubbs' metathesis have been utilized in these syntheses (Chandrasekhar, Reddy, & Rambabu, 2008); (Reddy, Veeranjaneyulu, Nagendra, & Das, 2013).
- Structural Corrections : Studies have also addressed structural inaccuracies in previously reported structures of this compound, underscoring the importance of precise structural determination in pharmacology (Murga, García-Fortanet, Carda, & Marco, 2003); (García-Fortanet, Murga, Carda, & Marco, 2003).
Pharmacological Activities
- Antiprotozoal and Antiparasitic Effects : this compound exhibits antiprotozoal activity, making it a potential candidate for treating protozoal infections. This includes activity against Leishmania panamensis and Mycobacterium tuberculosis, although cytotoxicity is a concern (Cardona et al., 2006).
- Antimicrobial Activity : Studies have explored the antimicrobial potential of this compound analogues, particularly in potentiating antibiotic activity against strains like Staphylococcus aureus and Escherichia coli (Siebra et al., 2016).
Broader Implications in Passiflora Research
- Phytoconstituents and Biological Activities : Research on Passiflora species, including this compound, has revealed a range of bioactive compounds with diverse pharmacological activities. This includes anxiolytic, sedative, anti-inflammatory, and antidiabetic effects, which are attributed to various phytoconstituents like flavonoids and saponins (Dhawan, Dhawan, & Sharma, 2004); (Montanher et al., 2007).
Properties
Molecular Formula |
C26H48O5 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(2R)-2-[(2S,4S,7S)-2,4,7-trihydroxyhenicosyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C26H48O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(27)18-19-23(28)20-24(29)21-25-16-14-17-26(30)31-25/h14,17,22-25,27-29H,2-13,15-16,18-21H2,1H3/t22-,23-,24-,25+/m0/s1 |
InChI Key |
RDKSFIAFDUECDH-OJJQZRKESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@@H](CC[C@@H](C[C@@H](C[C@H]1CC=CC(=O)O1)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(CCC(CC(CC1CC=CC(=O)O1)O)O)O |
synonyms |
passifloricin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2S,3E,5R,6S,11S,14S,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one](/img/structure/B1245716.png)


